

Potential Research Applications of 2-Methyl-3-pentanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-pentanol

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Abstract

2-Methyl-3-pentanol, a chiral secondary alcohol, presents a versatile platform for a range of research applications, primarily centered on its utility as a stereospecific building block in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, established synthetic and reaction protocols, and explores its potential in the fields of drug discovery and materials science. While direct pharmacological applications of **2-Methyl-3-pentanol** are not extensively documented, its chiral nature makes it a valuable synthon for the preparation of complex molecules with potential biological activity. This document aims to serve as a comprehensive resource for researchers looking to leverage the unique characteristics of this compound in their work.

Introduction

2-Methyl-3-pentanol (IUPAC name: 2-methylpentan-3-ol) is a six-carbon secondary alcohol with a chiral center at the carbon bearing the hydroxyl group. Its structure allows for the existence of two enantiomers, (R)-**2-methyl-3-pentanol** and (S)-**2-methyl-3-pentanol**, making it a valuable precursor in asymmetric synthesis. The potential to introduce a specific stereochemistry is of paramount importance in drug development, where the biological activity of a molecule can be highly dependent on its three-dimensional arrangement. This guide will detail the fundamental properties of **2-Methyl-3-pentanol** and provide a foundation for its application in advanced research.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2-Methyl-3-pentanol** is essential for its effective use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of **2-Methyl-3-pentanol**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ O	[1][2]
Molecular Weight	102.17 g/mol	[1][2]
CAS Number	565-67-3	[1][2]
Appearance	Colorless liquid	[3]
Boiling Point	128 °C (lit.)	[1]
Density	0.819 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.417 (lit.)	[1]
Flash Point	46 °C (closed cup)	[1]
Vapor Pressure	5.38 mmHg at 25 °C	[2]
Solubility in Water	20 g/L	[3]

Table 2: Spectroscopic Data of **2-Methyl-3-pentanol**

Spectroscopy	Key Peaks/Shifts	Reference(s)
Mass Spectrometry (MS)	Major fragments at $m/z = 73$ and 59 due to α -cleavage.	[4][5][6][7]
^1H NMR (CDCl_3 , 399.65 MHz)	δ (ppm): 3.265 (m, 1H), 2.03 (m, 1H), 1.662 (m, 1H), 1.523 (m, 1H), 1.394 (m, 1H), 0.957 (t, 3H), 0.914 (d, 3H), 0.908 (d, 3H)	[8]
^{13}C NMR	Data not consistently available in searched literature.	[9][10]

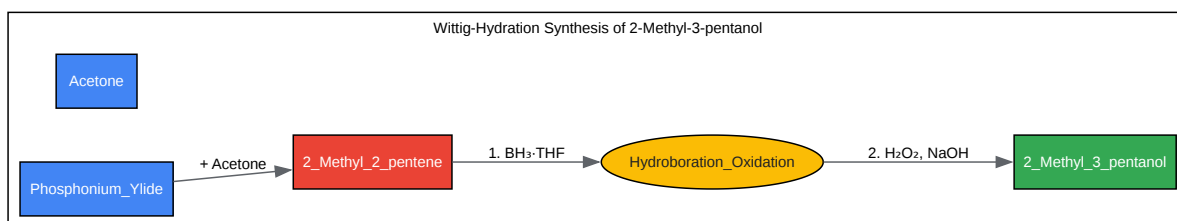
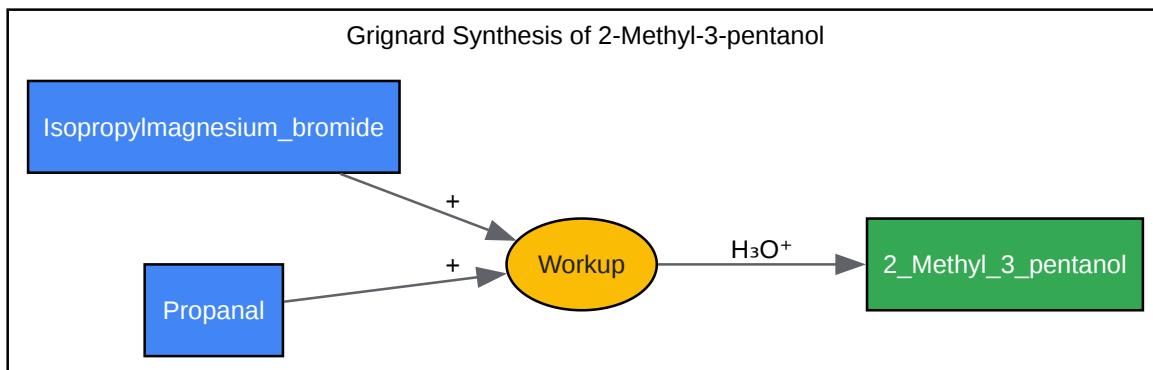
Synthesis and Reactions

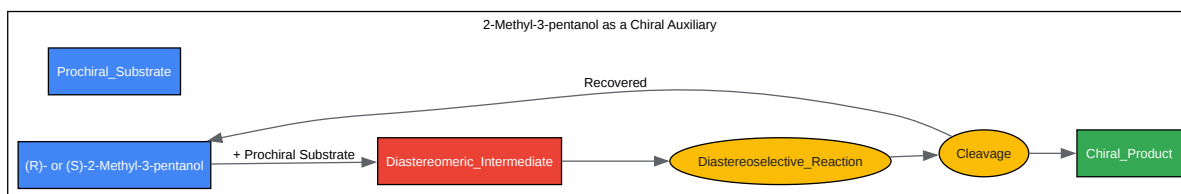
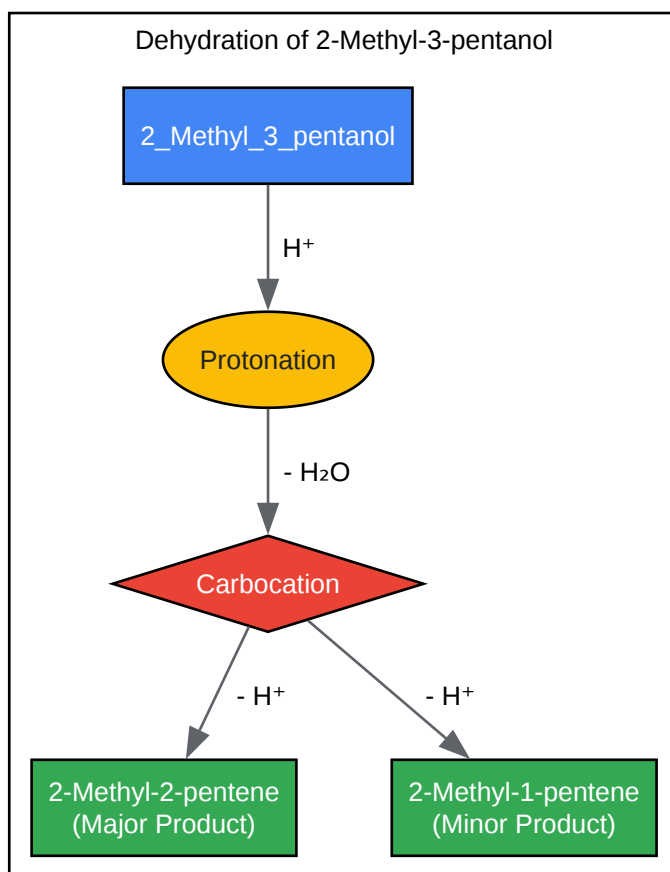
The synthesis of **2-Methyl-3-pentanol** can be achieved through various established organic chemistry methodologies. Its subsequent reactions are characteristic of secondary alcohols and are pivotal for its use as a synthetic intermediate.

Synthetic Protocols

A common and versatile method for the synthesis of **2-Methyl-3-pentanol** is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. Two primary retrosynthetic disconnections are possible.

- Route A: Reaction of isopropylmagnesium bromide with propanal.
- Route B: Reaction of ethylmagnesium bromide with 2-methylpropanal.





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